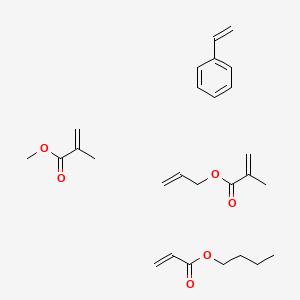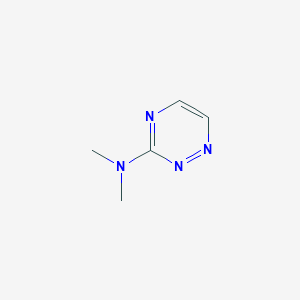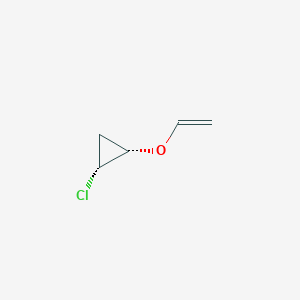![molecular formula C9H12O4 B14650389 dimethyl 2-[(Z)-but-2-enylidene]propanedioate CAS No. 50984-35-5](/img/structure/B14650389.png)
dimethyl 2-[(Z)-but-2-enylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate is an organic compound with the molecular formula C9H12O4 It is a derivative of malonic acid and is known for its unique structure, which includes a but-2-enylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the formation of an enolate ion from dimethyl malonate, which then undergoes alkylation with an appropriate alkyl halide. The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to form new carbon-carbon bonds.
Decarboxylation: Heating the compound in the presence of aqueous hydrochloric acid can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used to generate the enolate ion from dimethyl malonate.
Alkyl Halides: React with the enolate ion to form alkylated products.
Aqueous Hydrochloric Acid: Facilitates decarboxylation reactions.
Major Products Formed
Alkylated Malonates: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(Z)-but-2-enylidene]propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions with alkyl halides. The enolate ion acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in organic synthesis.
Ethyl Acetoacetate: Used in the synthesis of ketones and other compounds.
Uniqueness
Dimethyl 2-[(Z)-but-2-enylidene]propanedioate is unique due to its specific structure, which includes a but-2-enylidene group
Propiedades
Número CAS |
50984-35-5 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
dimethyl 2-[(Z)-but-2-enylidene]propanedioate |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-6H,1-3H3/b5-4- |
Clave InChI |
LPOZQNLOUFXDEB-PLNGDYQASA-N |
SMILES isomérico |
C/C=C\C=C(C(=O)OC)C(=O)OC |
SMILES canónico |
CC=CC=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


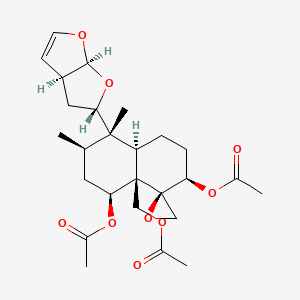
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

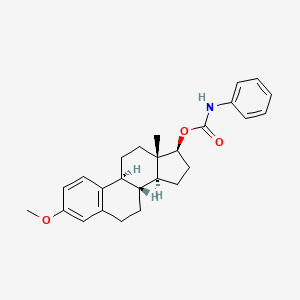
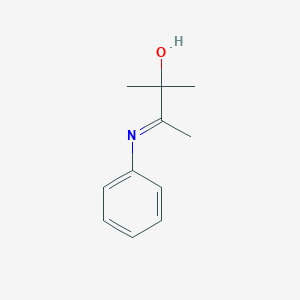
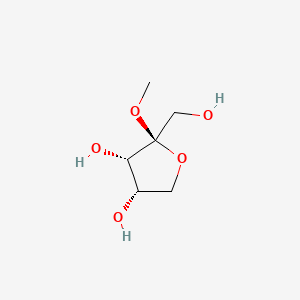
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
